

# Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Ibogaine and Noribogaine

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## Compound Focus: Ibogaine

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## Introduction and Executive Summary

**Ibogaine** is a psychoactive indole alkaloid derived from the African shrub *Tabernanthe iboga* that has generated significant research interest for its potential in treating **substance use disorders**, particularly **opioid addiction**. Its primary active metabolite, **noribogaine** (12-hydroxyibogamine), has emerged as a crucial contributor to **ibogaine's** long-lasting pharmacological effects. This whitepaper provides a comprehensive technical overview of the pharmacokinetics, metabolic pathways, and pharmacodynamics of both compounds, with specific emphasis on implications for clinical research and drug development. The complex **pharmacokinetic-pharmacodynamic relationships** and significant impact of **CYP2D6 genetic polymorphisms** on drug exposure represent critical considerations for therapeutic application and safety profiling.

Research indicates that **ibogaine's** conversion to **noribogaine** appears to be mediated primarily by **CYP2D6 metabolism**, with the metabolite exhibiting a substantially longer elimination half-life (24-49 hours) compared to the parent compound (approximately 7 hours) [1] [2] [3]. This pharmacokinetic profile, combined with activity across multiple neurotransmitter systems, creates a challenging but potentially rewarding development pathway for these compounds as pharmacotherapies for addiction. Current evidence suggests that **individualized dosing strategies** based on CYP2D6 genotype may be essential for maximizing

therapeutic benefits while minimizing serious adverse effects such as **QTc interval prolongation** and **cerebellar ataxia** [1] [4].

## Comprehensive Pharmacokinetic Profiles

### Ibogaine Pharmacokinetics

- **Absorption and Distribution:** Following oral administration, **ibogaine** is rapidly absorbed with detectable plasma concentrations occurring within 1-3 hours post-administration [1] [3]. The compound demonstrates **high lipophilicity**, contributing to its extensive volume of distribution (estimated at 1417-3086 L in humans) and ability to cross the blood-brain barrier efficiently [2] [5]. Brain penetration studies in mice have shown a **brain-to-plasma ratio of 3.4**, indicating good intrinsic CNS access [5].
- **Elimination Characteristics:** **Ibogaine** undergoes extensive metabolism, primarily via O-demethylation to **noribogaine**, with a reported **elimination half-life of approximately 7 hours** in humans [3]. The clearance of **ibogaine** is highly dependent on CYP2D6 activity, with studies demonstrating a **robust correlation between CYP2D6 phenotype and ibogaine exposure** (AUC<sub>0-t</sub>:  $r = 0.82$ ; C<sub>max</sub>:  $r = 0.77$ ) [1]. In subjects with normal CYP2D6 activity, **ibogaine** is rapidly converted to **noribogaine**, with peak **noribogaine** concentrations occurring at approximately 4 hours post-dose [1].

### Noribogaine Pharmacokinetics

- **Formation and Elimination:** **Noribogaine** is rapidly generated through first-pass metabolism of **ibogaine**, with **peak concentrations occurring 2-4 hours** after **ibogaine** administration [1] [2]. The metabolite demonstrates **significantly prolonged elimination** compared to the parent compound, with a half-life ranging from 24 to 49 hours across dose groups [2] [6]. This extended half-life likely contributes to **noribogaine's** potential role in sustaining **ibogaine's** anti-addictive effects beyond the presence of the parent compound.
- **Dose Linear Kinetics:** Unlike **ibogaine**, **noribogaine** exhibits **dose-linear pharmacokinetics** across the 3-60 mg dose range when administered directly, with proportional increases in both AUC and

C<sub>max</sub> [2] [6]. This linearity, combined with its favorable safety profile in direct administration studies, suggests potential utility as a standalone therapeutic agent [2].

Table 1: Key Pharmacokinetic Parameters of **Ibogaine** and **Noribogaine**

Parameter	Ibogaine	Noribogaine	Study Details
T <sub>max</sub> (h)	1.5-3 [1]	2-4 (after ibogaine) [1]	Single 20 mg ibogaine dose
Half-life (h)	7 [3]	24-49 [2]	Healthy volunteers
Clearance	CYP2D6-dependent [4]	Not fully characterized	Basic clearance 0.82 L/h (CYP2D6 AS 0) [4]
V <sub>d</sub> (L)	High (1417-3086) [2]	Not fully characterized	Noribogaine direct administration
Protein Binding	Not specified	Not specified	Limited data available
Bioavailability	Not fully characterized	Not fully characterized	Extensive first-pass metabolism

## Quantitative PK Parameters

Table 2: CYP2D6 Genotype Impact on **Ibogaine** Pharmacokinetics

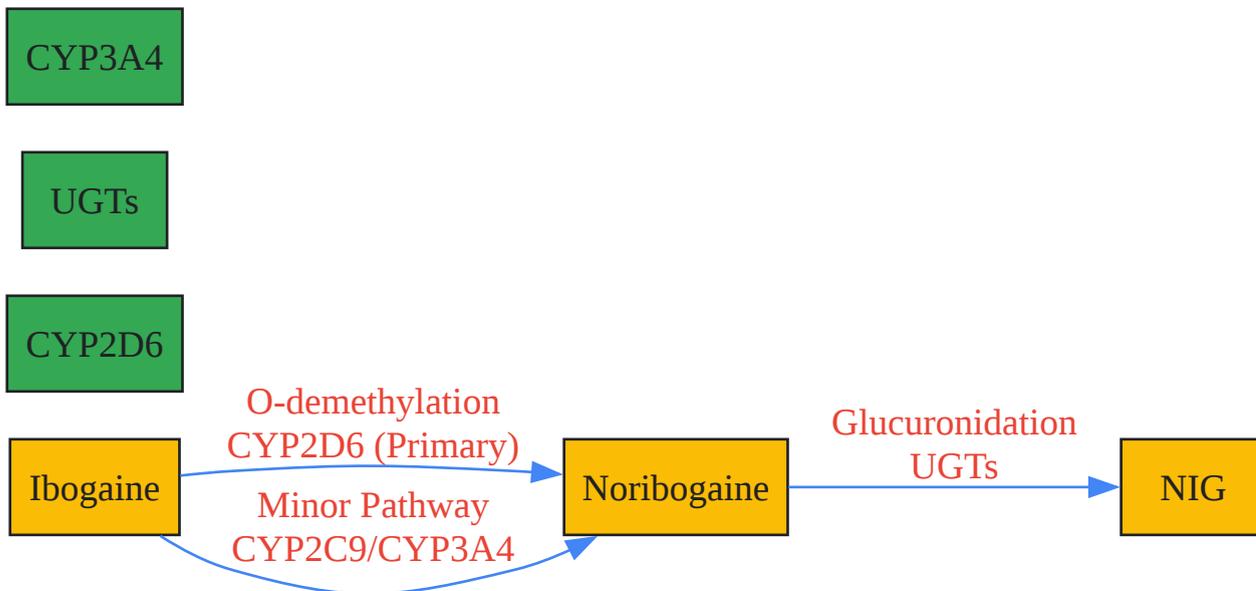
CYP2D6 Status	Ibogaine AUC	Ibogaine C <sub>max</sub>	Noribogaine Exposure	Clinical Implications
Normal Metabolizer	Reference	Reference	Reference	Standard dosing
Poor Metabolizer	Increased [1]	Increased [1]	Similar [1]	50% dose reduction recommended [1]

CYP2D6 Status	Ibogaine AUC	Ibogaine Cmax	Noribogaine Exposure	Clinical Implications
Inhibited (Paroxetine)	Significantly increased [1]	Significantly increased [1]	Similar [1]	Active moiety exposure doubled [1]
Ultrarapid Metabolizer	Theoretical decrease	Theoretical decrease	Theoretical increase	Potential need for increased dosing

## Metabolic Pathways and Transporters

### Primary Metabolic Pathways

The metabolism of **ibogaine** occurs through a well-characterized pathway involving multiple enzymatic steps:



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**CYP2D6-mediated O-demethylation** represents the primary metabolic pathway for **ibogaine**, converting it to the active metabolite **noribogaine** [1] [5]. This conversion demonstrates substantial **interindividual variability** based on CYP2D6 genotype, with poor metabolizers exhibiting significantly elevated **ibogaine**

exposure compared to normal metabolizers [1] [4]. Additional cytochrome P450 enzymes, including **CYP2C9 and CYP3A4**, may contribute to a lesser extent to **ibogaine** metabolism, potentially explaining the continued conversion to **noribogaine** even in CYP2D6-deficient individuals [5].

The subsequent metabolism of **noribogaine** occurs primarily via **glucuronidation by UGT enzymes**, forming **noribogaine** glucuronide (NIG) [4] [5]. This metabolite is considered to have reduced pharmacological activity compared to **noribogaine** and undergoes elimination through renal and biliary pathways.

## Transporter Interactions

Research utilizing genetically modified mouse models has revealed several important transporter interactions:

- **ABCB1 (P-gp) and ABCG2:** These efflux transporters modestly restrict the **oral availability** of **ibogaine**, possibly through mediating hepatobiliary and/or direct intestinal excretion [5]. ABCB1 also limits **brain penetration** of **ibogaine**, with *Abcb1a/1b;Abcg2*<sup>-/-</sup> mice showing a 1.5-fold increase in brain-to-plasma ratio compared to wild-type mice [5].
- **OATP Transporters:** The studied human OATP transporters (OATP1B1/1B3) showed no major impact on **ibogaine** plasma and tissue disposition, but mouse *Oatp1a/1b* proteins modestly affected the plasma exposure of **ibogaine** metabolites and the tissue disposition of **noribogaine** glucuronide [5].

The relatively minor impact of human CYP3A4 and OATP1B1/1B3 transporters on **ibogaine** pharmacokinetics may be clinically advantageous, as it decreases the risks of **undesirable drug interactions** or interindividual variation related to these commonly variable pathways [5].

## Pharmacodynamics and Safety Profile

### Mechanism of Action

**ibogaine** and **noribogaine** exhibit complex polypharmacology, interacting with multiple neurotransmitter systems simultaneously:

- **Serotonergic System:** Both compounds interact with **serotonin transporters**, with **noribogaine** acting as a more potent **serotonin reuptake inhibitor** (IC<sub>50</sub> = 0.18 μM) compared to **ibogaine** (IC<sub>50</sub> = 3.85 μM) [7]. **Noribogaine** functions as a **noncompetitive antagonist** at serotonin transporters, contrasting with competitive inhibitors like cocaine [6].
- **Opioid System:** **Noribogaine** demonstrates **kappa-opioid receptor agonism** and weak **mu-opioid receptor activity** [7]. This activity profile may contribute to its observed suppression of opioid withdrawal symptoms in preclinical models [7].
- **Additional Targets:** Both compounds show affinity for **NMDA receptors**, **sigma receptors**, and **nicotinic acetylcholine receptors**, though with generally lower potency compared to their serotonergic effects [3]. The interaction with NMDA receptors may contribute to **ibogaine's** reported neuroprotective effects through activation of **glial cell line-derived neurotrophic factor (GDNF)** signaling [7].

## Safety and Tolerability

- **Cardiac Safety:** A significant concern with **ibogaine** therapy is **QTc interval prolongation**, which appears to be more strongly associated with **ibogaine** exposure than **noribogaine** levels [4]. Research has demonstrated a **sigmoidal Emax relationship** between **ibogaine** plasma concentrations and QTc prolongation, highlighting the concentration-dependent nature of this effect [4]. This prolongation mechanism appears to involve blockade of **hERG potassium channels** [3].
- **Neurological Effects:** **Ibogaine** administration produces a **reversible cerebellar ataxia** in humans, consistent with its observed effects on cerebellar Purkinje cells in rodent studies [4]. This effect correlates more strongly with **ibogaine** than **noribogaine** concentrations ( $p < 0.03$ ) [4]. However, neuropathological examination of human cases has found no evidence of consistent neuronal degenerative changes associated with **ibogaine** use [3].
- **General Tolerability:** In controlled clinical settings, single doses of **ibogaine** (20 mg) and **noribogaine** (3-60 mg) have been generally well-tolerated, with the most common adverse effects including **nausea, vomiting, ataxia, and mood disturbances** [1] [2]. The long elimination half-life of **noribogaine** contributes to persistent effects that may last several days after administration.

## Clinical Implications and Research Applications

### Dosing Considerations

The substantial impact of CYP2D6 genetic polymorphisms on **ibogaine** exposure necessitates careful consideration of dosing strategies:

- **Genotype-Guided Dosing:** Research suggests that it "may be prudent to genotype patients awaiting **ibogaine** treatment, and to at least halve the intended dose of **ibogaine** in CYP2D6 poor metabolizers" [1]. This approach could potentially mitigate the **doubled exposure to active moiety** observed in subjects with reduced CYP2D6 activity [1].
- **Dose Range Selection:** Typical **ibogaine** doses used in observational studies for opioid withdrawal range from **4.5 to 29 mg/kg**, with a mean of approximately  $14.3 \pm 6.1$  mg/kg [7]. The strong correlation between CYP2D6 activity score and **ibogaine** clearance (basic clearance 0.82 L/h at AS 0, increasing by 30.7 L/h for every point of AS) supports the development of personalized dosing regimens [4].

### Drug Interaction Potential

Several clinically significant drug interactions have been identified:

- **CYP2D6 Inhibitors:** Pretreatment with the CYP2D6 inhibitor paroxetine resulted in significantly altered **ibogaine** pharmacokinetics, including **prolonged elimination half-life (10.2 hours)** and detectable **ibogaine** levels out to 72 hours [1]. This interaction dramatically increased systemic exposure to the parent compound while maintaining similar **noribogaine** exposure.
- **Opioid Medications:** Patients undergoing opioid agonist therapy with methadone or buprenorphine represent a special population requiring careful consideration, though the pharmacokinetic interactions between **ibogaine** and these medications remain incompletely characterized [4].
- **QTc-Prolonging Agents:** Concomitant administration of **ibogaine** with other drugs that prolong the QT interval is contraindicated due to the potential for additive effects on cardiac repolarization [4] [3].

## Experimental Methods and Analytical Techniques

### Clinical Study Designs

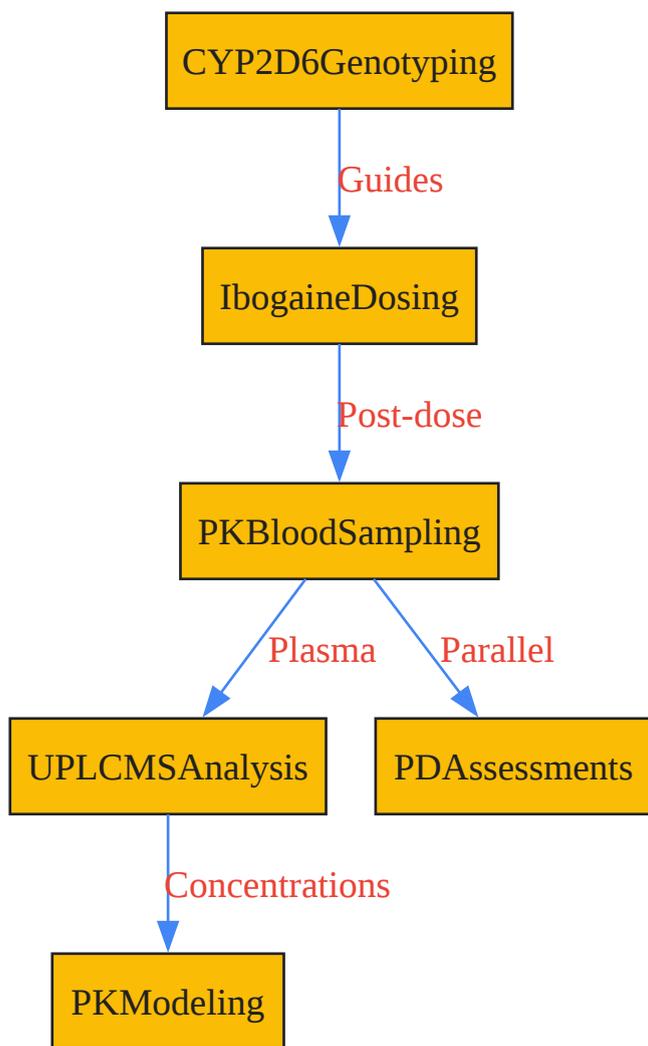
Key pharmacokinetic and safety data have been generated through several controlled clinical trials:

- **CYP2D6 Interaction Study:** A clinical trial in 21 healthy subjects investigated the impact of CYP2D6 inhibition (via paroxetine pretreatment) on **ibogaine** pharmacokinetics following a single 20 mg oral dose [1]. The study included intensive pharmacokinetic sampling over 168 hours and robust CYP2D6 phenotyping.
- **Noribogaine Direct Administration:** An ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study evaluated the pharmacokinetics and safety of direct **noribogaine** administration (3, 10, 30, and 60 mg) in 36 healthy male volunteers [2]. This design provided fundamental parameters for **noribogaine** elimination half-life (28-49 hours) and volume of distribution (1417-3086 L).
- **Patient Population Study:** An open-label study in 14 subjects with opioid use disorder investigated **ibogaine** pharmacokinetics following a single 10 mg/kg dose, with particular focus on correlations with QTc prolongation, cerebellar ataxia, and opioid withdrawal severity [4]. This study incorporated CYP2D6 genotyping and intensive 24-hour pharmacokinetic sampling.

### Analytical Methods and Modeling Approaches

- **Bioanalytical Methods:** Quantification of **ibogaine** and its metabolites in plasma typically employs **ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)** methods validated within defined linear ranges (0.1-50 ng/mL for **ibogaine**; 0.1-250 ng/mL for **noribogaine** and **NIG**) [4].
- **Pharmacokinetic Modeling:** Population pharmacokinetic approaches using **nonlinear mixed effects modeling** have been applied to characterize the strong relationship between CYP2D6 genotype and **ibogaine** clearance [4]. The relationship between **ibogaine** concentrations and QTc effects has been described using a **sigmoid Emax model** [4].

- **Pharmacodynamic Assessments:** Standardized measures include **Fridericia's correction for QT interval**, the **Scale for the Assessment and Rating of Ataxia (SARA)** for cerebellar effects, and the **Objective and Subjective Opioid Withdrawal Scales (OOWS/SOWS)** for withdrawal symptoms [4].



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## Conclusion and Future Directions

The pharmacokinetic and metabolic profile of **ibogaine** and **noribogaine** presents both challenges and opportunities for therapeutic development. The **central role of CYP2D6** in **ibogaine** metabolism creates substantial interindividual variability in exposure, necessitating personalized dosing approaches to optimize

safety and efficacy. The **prolonged presence of noribogaine** may contribute to sustained pharmacological effects but complicates the management of adverse events.

Future research should focus on **prospective validation of genotype-guided dosing algorithms**, exploration of lower dose regimens that maintain efficacy while minimizing QTc effects, and continued development of **non-hallucinogenic analogues** (such as 18-MC and tabernanthalog) that retain therapeutic potential with improved safety profiles. The promising findings from controlled clinical studies, combined with increased understanding of the complex pharmacokinetic-pharmacodynamic relationships, support continued rigorous investigation of these compounds for treatment-resistant substance use disorders.

Table 3: Key Research Gaps and Future Directions

Research Area	Current Status	Future Needs
<b>CYP2D6-guided Dosing</b>	Retrospective correlation established [1] [4]	Prospective validation in clinical trials
<b>Cardiac Safety Management</b>	QTc relationship characterized [4]	Protocols for cardiac monitoring and intervention
<b>Noribogaine as Monotherapy</b>	Phase I safety data available [2]	Efficacy trials for opioid withdrawal
<b>Drug Interactions</b>	CYP2D6 inhibition characterized [1]	Comprehensive interaction studies
<b>Long-term Outcomes</b>	Observational data available [7]	Controlled trials with extended follow-up

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